molecular formula C53H74N16O12 B10849216 HO-Lva

HO-Lva

Katalognummer: B10849216
Molekulargewicht: 1127.3 g/mol
InChI-Schlüssel: QSWYUUWOWAFPRH-PDQNOIBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HO-Lva (4-Hydroxy-phenylacetyl-D-Tyr(Me)²-Phe³-Gln⁴-Asn⁵-Arg⁶-Pro⁷-Arg⁸-NH₂) is a high-affinity linear peptide antagonist selective for the human V1a vasopressin receptor (V1aR) . It competitively inhibits arginine vasopressin (AVP) binding, blocking receptor activation and downstream signaling . Structurally, HO-Lva differs from AVP, the endogenous cyclic agonist, by replacing residues at positions 1, 2, 6, and 8 while retaining conserved residues at positions 3, 4, 5, and 7 . Its N-terminal phenolic group allows iodination (e.g., [¹²⁵I]HO-Lva), making it a critical tool for receptor mapping and photoaffinity labeling studies .

HO-Lva exhibits nanomolar affinity (Ki = 0.8–1.2 nM) for V1aR and >1,000-fold selectivity over oxytocin (OT), V1b, and V2 receptors . Its linear structure facilitates covalent modifications, such as the addition of photoactivatable groups (e.g., 3N3Phpa), enabling precise receptor-ligand interaction studies .

Eigenschaften

Molekularformel

C53H74N16O12

Molekulargewicht

1127.3 g/mol

IUPAC-Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(3S)-3-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[2-(4-hydroxyphenyl)acetyl]-methylamino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C53H74N16O12/c1-68(44(74)27-32-13-17-35(71)18-14-32)41(26-31-11-15-34(70)16-12-31)50(80)67-39(25-30-7-3-2-4-8-30)48(78)64-37(19-20-42(54)72)47(77)66-40(28-43(55)73)49(79)65-38(10-6-23-62-53(59)60)51(81)69-24-21-33(29-69)46(76)63-36(45(56)75)9-5-22-61-52(57)58/h2-4,7-8,11-18,33,36-41,70-71H,5-6,9-10,19-29H2,1H3,(H2,54,72)(H2,55,73)(H2,56,75)(H,63,76)(H,64,78)(H,65,79)(H,66,77)(H,67,80)(H4,57,58,61)(H4,59,60,62)/t33-,36-,37-,38-,39-,40-,41+/m0/s1

InChI-Schlüssel

QSWYUUWOWAFPRH-PDQNOIBYSA-N

Isomerische SMILES

CN([C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@@H](C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O

Kanonische SMILES

CN(C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCC(C3)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of HO-Lva involves solid-phase peptide synthesis (SPPS) techniques. The peptidic part of the molecule is synthesized on p-methylbenzhydrylamine resin, and the arylazido group is attached in solution with PyBOP under dual wavelength reverse phase HPLC monitoring . This method allows for the identification and isolation of the target compound with high purity.

Analyse Chemischer Reaktionen

HO-Lva undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: HO-Lva can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

HO-Lva exerts its effects by binding to the V1a vasopressin receptor, thereby inhibiting the receptor’s interaction with its natural ligand, vasopressin . This binding prevents the activation of downstream signaling pathways that are normally triggered by vasopressin, leading to a reduction in the physiological effects mediated by the receptor. The molecular targets involved include the V1a receptor and associated G protein-coupled signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

HO-Lva is compared below with two structurally and functionally related compounds: [Lys(3N3Phpa)⁸]HO-Lva and 3N3Phpa-LVA . Key pharmacological and structural differences are summarized in Table 1.

Table 1: Pharmacological and Structural Comparison of HO-Lva and Analogues

Parameter HO-Lva [Lys(3N3Phpa)⁸]HO-Lva 3N3Phpa-LVA
Structure Linear peptide with 4-HO-Phpa HO-Lva with Lys-3N3Phpa at position 8 HO-Lva with 3N3Phpa at position 8
Receptor Affinity (Ki) 0.8–1.2 nM (V1aR) 1.5 nM (V1aR) 1.2 nM (V1aR)
Binding Mode Antagonist; competes with AVP Antagonist; identical competitive inhibition Antagonist; identical competitive inhibition
Photoactivatable No (requires modification) Yes (azido group for UV crosslinking) Yes (azido group for UV crosslinking)
Key Interactions Aromatic contacts, hydrogen bonds with conserved residues Similar to HO-Lva but enhanced aromatic/aromatic interactions Similar to HO-Lva; overlaps with AVP binding
Functional Role Blocks AVP-induced signaling Blocks signaling and enables covalent receptor labeling Blocks signaling and enables covalent receptor labeling
Selectivity >1,000-fold over OT, V1b, V2 Retains V1a selectivity Retains V1a selectivity

Structural and Functional Insights

HO-Lva vs. [Lys(3N3Phpa)⁸]HO-Lva :

  • Both ligands share identical backbone structures but differ at position 8, where [Lys(3N3Phpa)⁸]HO-Lva incorporates a lysine-linked photoactivatable group. This modification minimally affects binding affinity (Ki = 1.5 nM vs. 1.2 nM for HO-Lva) but enables covalent receptor crosslinking .
  • Docking studies reveal that both ligands occupy the same transmembrane binding pocket as AVP, forming hydrogen bonds with conserved residues (e.g., Gln⁴, Asn⁵) and aromatic interactions with Tyr² and Phe³ .

HO-Lva vs. 3N3Phpa-LVA: 3N3Phpa-LVA replaces the N-terminal phenolic group of HO-Lva with a 3-azido-3-nitrophenylacetyl (3N3Phpa) moiety, allowing direct iodination and photoaffinity labeling . Despite structural differences, 3N3Phpa-LVA retains HO-Lva’s binding profile (Ki = 1.2 nM) and antagonistic properties. Both ligands label identical glycosylated receptor fragments (85–90 kDa and 46 kDa bands) in CHO cells, confirming shared binding domains .

HO-Lva vs. AVP (Endogenous Agonist): Structural: AVP is a cyclic nonapeptide, while HO-Lva is linear. HO-Lva lacks AVP’s disulfide bridge (Cys¹–Cys⁶) but mimics its receptor-binding residues . Functional: AVP activates V1aR, triggering intracellular calcium signaling, whereas HO-Lva blocks this activation. Competitive binding assays show HO-Lva displaces AVP with 10-fold higher affinity .

Mechanistic Divergences

  • Aromatic vs. Hydrogen Bond Interactions : HO-Lva relies on hydrogen bonds with Gln⁴ and Asn⁵ for receptor anchoring, while its photoactivatable analogues prioritize aromatic interactions (e.g., 3N3Phpa-LVA with Tyr²) .
  • Covalent Binding Efficiency : [Lys(3N3Phpa)⁸]HO-Lva exhibits 13.6% labeling efficiency in CHO membranes, comparable to 3N3Phpa-LVA (15–20%), confirming equivalent utility for receptor mapping .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.